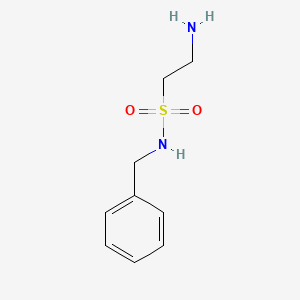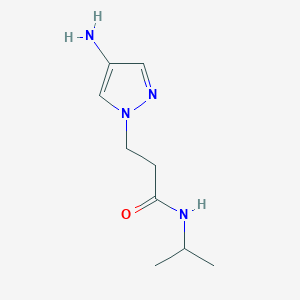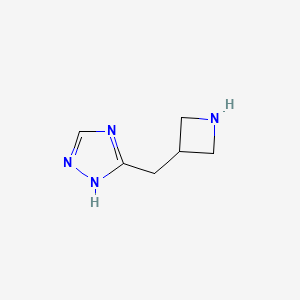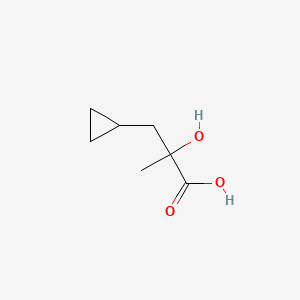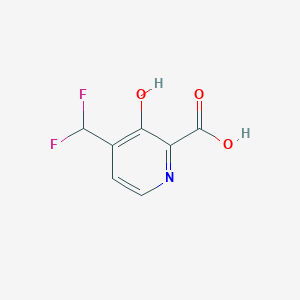
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid is a chemical compound that has garnered significant interest in various fields of research due to its unique structural features and potential applications. The presence of both difluoromethyl and hydroxyl groups on the pyridine ring makes it a versatile compound in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under mild conditions . This process can be achieved through various catalytic systems, including metal-catalyzed cross-coupling reactions and radical-mediated pathways .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The use of non-ozone depleting difluorocarbene reagents has been explored to streamline the production process and ensure environmental safety .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with enzymes and receptors . The hydroxyl group can form hydrogen bonds with target molecules, further modulating its biological activity .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of succinate dehydrogenase inhibitors.
Difluoromethylated pyridines: Commonly used in medicinal and agricultural chemistry.
Uniqueness
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid is unique due to the presence of both difluoromethyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
特性
分子式 |
C7H5F2NO3 |
|---|---|
分子量 |
189.12 g/mol |
IUPAC名 |
4-(difluoromethyl)-3-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-6(9)3-1-2-10-4(5(3)11)7(12)13/h1-2,6,11H,(H,12,13) |
InChIキー |
LZLLQTOOQBQQAB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(F)F)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



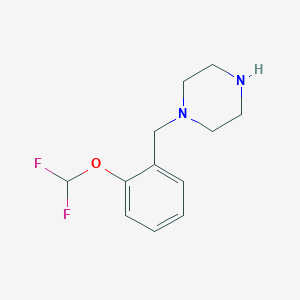
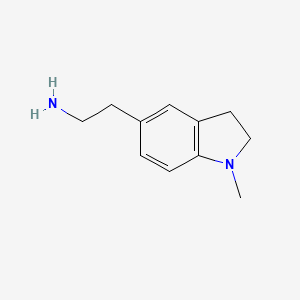
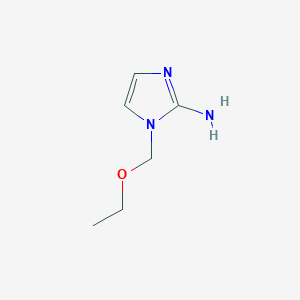
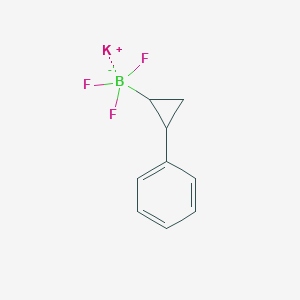
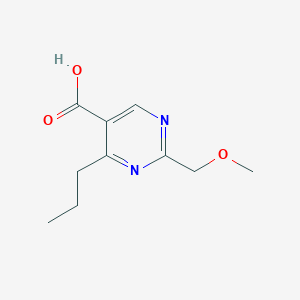
![2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)
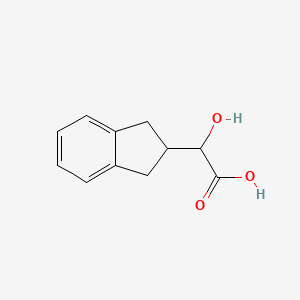
![7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13533071.png)
